An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (CAS 364794-58-1)
An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-4-methylpiperazine (CAS 364794-58-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a detailed technical overview of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic building block of significant interest in medicinal chemistry. Possessing both a reactive bromopyridine moiety and a versatile N-methylpiperazine group, this compound serves as a crucial intermediate in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics. This document collates essential information on its synthesis, chemical properties, analytical characterization, and its role in drug discovery, offering a foundational resource for researchers in the field.
Core Chemical Identity and Properties
1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a substituted pyridinylpiperazine. The strategic placement of the bromine atom on the pyridine ring and the methyl group on the piperazine ring makes it a valuable synthon for introducing this specific scaffold into larger molecules.
| Property | Value | Source(s) |
| CAS Number | 364794-58-1 | [1] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Appearance | Predicted: Solid | |
| Boiling Point | Predicted: 341.1 ± 42.0 °C at 760 mmHg | [2][3] |
| Density | Predicted: 1.406 ± 0.06 g/cm³ | [2] |
| SMILES | CN1CCN(CC1)c2ccc(Br)cn2 | [2] |
| InChI Key | QMRHAZARKSZMCF-UHFFFAOYSA-N | [2] |
Strategic Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Approach
The most logical and widely employed method for the synthesis of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the electronic properties of the pyridine ring, where the electronegative nitrogen atom activates the positions ortho and para to it for nucleophilic attack. The bromine at the 5-position further influences the electron distribution, while the halogen at the 2-position (typically chlorine or another bromine) serves as the leaving group.
The core transformation involves the displacement of a halide at the 2-position of a 5-bromopyridine derivative by the secondary amine of N-methylpiperazine.
Caption: General workflow for the SNAr synthesis.
Experimental Protocol: A Representative Synthesis
Materials:
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2-Chloro-5-bromopyridine (1.0 eq)
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1-Methylpiperazine (1.1 - 1.5 eq)
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Diisopropylethylamine (DIPEA) or Potassium Carbonate (2.0 - 3.0 eq)
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Acetonitrile or DMSO (solvent)
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Standard glassware for reflux and work-up
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Silica gel for column chromatography
Step-by-Step Procedure:
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Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromopyridine.
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Addition of Reagents: Add the solvent (e.g., acetonitrile), followed by 1-methylpiperazine and the base (e.g., DIPEA).
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Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
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Cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove the solvent.
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Redissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to yield 1-(5-Bromopyridin-2-yl)-4-methylpiperazine as a pure solid.
Analytical Characterization: A Spectroscopic Profile
Accurate characterization is paramount for confirming the identity and purity of the synthesized compound. The following data, while predicted based on the known spectral properties of its constituent parts, provides a strong reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ ~8.2 ppm (d, 1H): The proton at the 6-position of the pyridine ring, appearing as a doublet due to coupling with the proton at the 4-position.
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δ ~7.5 ppm (dd, 1H): The proton at the 4-position, showing doublet of doublets splitting from coupling to protons at the 3 and 6-positions.
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δ ~6.6 ppm (d, 1H): The proton at the 3-position, appearing as a doublet.
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δ ~3.6 ppm (t, 4H): The four protons on the piperazine ring adjacent to the pyridine ring.
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δ ~2.5 ppm (t, 4H): The four protons on the piperazine ring adjacent to the methyl group.
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δ ~2.3 ppm (s, 3H): The three protons of the N-methyl group.
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-
¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ ~159 ppm: C2 of the pyridine ring (attached to the piperazine).
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δ ~148 ppm: C6 of the pyridine ring.
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δ ~140 ppm: C4 of the pyridine ring.
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δ ~110 ppm: C5 of the pyridine ring (attached to Bromine).
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δ ~108 ppm: C3 of the pyridine ring.
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δ ~55 ppm: The two carbons of the piperazine ring adjacent to the methyl group.
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δ ~46 ppm: The two carbons of the piperazine ring adjacent to the pyridine ring.
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δ ~46 ppm: The carbon of the N-methyl group.
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Mass Spectrometry (MS)
The mass spectrum should exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
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Electrospray Ionization (ESI-MS):
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Expected [M+H]⁺ ions at m/z 256.0 and 258.0.
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Caption: A typical analytical workflow for product verification.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 1-(5-Bromopyridin-2-yl)-4-methylpiperazine lies in its utility as a versatile building block for the synthesis of pharmacologically active molecules. The piperazine and pyridine scaffolds are prevalent in a vast number of FDA-approved drugs, particularly those targeting the central nervous system (CNS) and oncology pathways.
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The 2-(4-methylpiperazin-1-yl)pyridine Scaffold: This moiety is a common feature in molecules designed to interact with various receptors and enzymes. The piperazine nitrogen provides a basic handle for salt formation, improving solubility and pharmacokinetic properties, while the pyridine ring can engage in various binding interactions, including hydrogen bonding and π-stacking.
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The Bromine Handle for Further Functionalization: The bromine atom at the 5-position of the pyridine ring is not merely a substituent; it is a reactive handle for subsequent cross-coupling reactions. This allows for the introduction of additional complexity and the fine-tuning of a molecule's biological activity. Common transformations include:
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Suzuki Coupling: To introduce aryl or heteroaryl groups.
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Sonogashira Coupling: To introduce alkynyl groups.
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Buchwald-Hartwig Amination: To introduce further amino functionalities.
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Cyanation: To introduce a nitrile group.
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While direct biological activity data for 1-(5-Bromopyridin-2-yl)-4-methylpiperazine is scarce in the public domain, its structural similarity to intermediates used in the synthesis of kinase inhibitors and other targeted therapies suggests its primary role is as a precursor to more complex active pharmaceutical ingredients (APIs). For instance, related structures are key components in compounds investigated for their affinity to serotonin receptors (e.g., 5-HT₁A) and as inhibitors of various protein kinases.[5]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 1-(5-Bromopyridin-2-yl)-4-methylpiperazine.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed to prevent moisture ingress. It is recommended to store it under an inert atmosphere if long-term stability is critical.
-
In Case of Exposure:
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Skin Contact: Wash the affected area thoroughly with soap and water.
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Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: Rinse mouth with water and seek immediate medical attention.
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Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.
Conclusion
1-(5-Bromopyridin-2-yl)-4-methylpiperazine is a strategically designed chemical intermediate that holds significant value for the drug discovery and development community. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. The presence of both the 2-(4-methylpiperazin-1-yl)pyridine scaffold and a reactive bromine handle provides medicinal chemists with a powerful tool for constructing novel and complex molecules with therapeutic potential. This guide serves as a foundational resource, providing the essential technical knowledge required to effectively utilize this compound in research and development endeavors.
References
- Gawalska, A., et al. (2001). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Acta Poloniae Pharmaceutica, 58(5), 357-65.
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Online] Available at: [Link]
-
Acmec Biochemical. 1-(5-Bromopyridin-2-yl)-4-methylpiperazine. [Online] Available at: [Link]
-
PMC (PubMed Central). (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Online] Available at: [Link]
- Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Shanghai chamflyer chemicals Co., Ltd. 1-(5-BroMopyridin-2-yl)-4-Methylpiperazine. [Online] Available at: [Link]
-
PMC (PubMed Central). (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies. [Online] Available at: [Link]
Sources
- 1. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. PubChemLite - 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (C10H14BrN3) [pubchemlite.lcsb.uni.lu]
- 4. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
